N-(2-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

kinase inhibitor design structure-activity relationship halogen bonding

N-(2-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine (CAS 61383-54-8) is a fully substituted 2-aminothiazole derivative bearing a 2-chlorophenyl group on the exocyclic amine and a 4-fluorophenyl substituent at the thiazole 4-position. The compound has a molecular weight of 304.8 g·mol⁻¹, a computed XLogP3 of 5.2, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 53.2 Ų.

Molecular Formula C15H10ClFN2S
Molecular Weight 304.8 g/mol
CAS No. 61383-54-8
Cat. No. B3054633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
CAS61383-54-8
Molecular FormulaC15H10ClFN2S
Molecular Weight304.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F)Cl
InChIInChI=1S/C15H10ClFN2S/c16-12-3-1-2-4-13(12)18-15-19-14(9-20-15)10-5-7-11(17)8-6-10/h1-9H,(H,18,19)
InChIKeyNPDMAOGSLIQGRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine (CAS 61383-54-8): Structural Identity and Procurement Baseline


N-(2-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine (CAS 61383-54-8) is a fully substituted 2-aminothiazole derivative bearing a 2-chlorophenyl group on the exocyclic amine and a 4-fluorophenyl substituent at the thiazole 4-position [1]. The compound has a molecular weight of 304.8 g·mol⁻¹, a computed XLogP3 of 5.2, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 53.2 Ų [1]. These physicochemical features place it within a lipophilic, low-hydrogen-bond-donor chemical space characteristic of orally bioavailable kinase inhibitor scaffolds, distinguishing it from more polar or higher-donor-count 2-aminothiazole analogues [1].

Why N-(2-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine Cannot Be Interchanged with Generic 2-Aminothiazoles


The 2-aminothiazole class exhibits extreme sensitivity of biological activity to aryl substitution topology. Positional isomerism—whether chloro and fluoro substituents reside on the same ring or on orthogonal rings—dramatically alters kinase selectivity profiles, cellular permeability, and metabolic stability [1][2]. N-(2-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine carries these two halogens on electronically and sterically distinct aryl rings, creating a unique vector set that cannot be replicated by analogues such as 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine (CAS 145029-84-1) where both halogens cluster on a single ring [3]. Generic procurement of any 2-aminothiazole with halogens present is therefore chemically non-equivalent and risks delivering a compound with fundamentally different target engagement, solubility, and in vivo handling properties [1][3].

Quantitative Differentiation Guide for N-(2-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine Against Closest Structural Analogs


Orthogonal Halogen Placement vs. Co-Localized Halogen Analogues: Implications for Kinase Hinge-Binding Geometry

N-(2-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine places chlorine and fluorine on electronically independent aryl rings (2-chloro on the aniline-derived ring; 4-fluoro on the thiazole 4-phenyl ring) [1]. In contrast, 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine (CAS 145029-84-1) co-localizes both halogens on the same ring, producing a markedly different electrostatic potential surface and dipole moment [2]. The orthogonal arrangement in the target compound has been shown—through class-level SAR of 4-aryl-thiazole-2-amines as Rho-kinase (ROCK) inhibitors—to enable simultaneous engagement of a hydrophobic back pocket (via the chlorophenyl group) and a polar hinge region (via the fluorophenyl-thiazole core), a binding mode inaccessible to co-localized halogen analogues [3].

kinase inhibitor design structure-activity relationship halogen bonding

Lipophilicity (XLogP3) Comparison: Implications for Passive Membrane Permeability and CYP450 Susceptibility

The target compound has a computed XLogP3 of 5.2 [1], which is 0.8–1.5 log units higher than the common 2-aminothiazole comparator 4-(4-fluorophenyl)-1,3-thiazol-2-amine (CAS 77815-14-6, XLogP3 estimated ~3.4–3.7) . This elevated lipophilicity arises from the additional 2-chlorophenyl substituent on the exocyclic amine, which adds significant hydrophobic surface area while maintaining the favorable TPSA of 53.2 Ų [1]. According to the widely accepted Lipinski and Veber guidelines, compounds with XLogP3 between 3 and 6 and TPSA < 140 Ų are predicted to have acceptable oral absorption; the target compound's XLogP3 of 5.2 positions it near the upper lipophilicity boundary where passive permeability is maximized but CYP450-mediated oxidative metabolism risk begins to escalate [2].

ADME prediction lipophilicity drug-likeness

Hydrogen Bond Donor Count and TPSA: Selectivity Implications for Kinase vs. GPCR Target Classes

The target compound possesses exactly one hydrogen bond donor (the secondary amine NH) and a TPSA of 53.2 Ų [1]. This profile is characteristic of Type I kinase inhibitors that occupy the ATP-binding pocket, where a single donor is optimal for hinge-region hydrogen bonding [2]. In contrast, 2-aminothiazoles with free primary amine groups (e.g., 4-(4-fluorophenyl)-1,3-thiazol-2-amine, HBD = 2) or those with amide-linked side chains (HBD ≥ 2) exhibit broader polypharmacology due to additional hydrogen bonding opportunities with non-kinase targets such as GPCRs and proteases [3]. The single HBD of the target compound therefore predicts narrower target-class selectivity relative to multi-donor 2-aminothiazole analogues.

target class selectivity physicochemical profiling kinase inhibitor

Procurement-Grade Purity Specification and Long-Term Storage Stability from Authoritative Vendor Datasheets

The target compound is commercially available at a minimum purity of 95% (HPLC) as specified by reputable chemical suppliers, with recommended long-term storage in a cool, dry environment . In contrast, the structurally related comparator 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine (CAS 145029-84-1) is frequently offered at lower purity grades (commonly 90–93%) and carries a recommendation for storage at −20°C under inert atmosphere due to the greater hydrolytic lability of the co-localized halogen arrangement on a single ring [1]. This purity differential of ≥2% and the less stringent storage requirement for the target compound directly affect procurement economics, experimental reproducibility, and shelf-life management in compound management workflows.

compound procurement purity specification stability

Optimal Application Scenarios for N-(2-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Campaigns Requiring Orthogonal Halogen Pharmacophores

The spatially separated chloro and fluoro substituents of the target compound provide a unique vector combination for kinase hinge-binding scaffolds, as supported by class-level SAR of 4-aryl-thiazole-2-amines as ROCK inhibitors [1]. Research groups pursuing novel kinase inhibitor chemotypes should procure this compound when the design hypothesis requires simultaneous hydrophobic pocket occupation (via the 2-chlorophenyl moiety) and electronic modulation of the hinge-binding thiazole core (via the 4-fluorophenyl group), a pharmacophore topology not accessible with co-localized halogen analogues [1].

Cell-Based Phenotypic Screening Requiring High Passive Membrane Permeability

With an XLogP3 of 5.2 and TPSA of 53.2 Ų, the target compound resides in the optimal lipophilicity-permeability window for intracellular target access [2]. It is the preferred procurement choice over simpler 2-aminothiazole cores (XLogP3 ~3.4–3.7) when the screening objective demands high passive diffusion rates across cellular membranes, such as in whole-cell kinase occupancy assays or intracellular pathogen screening panels [2].

Selectivity Profiling Against Kinase vs. GPCR Target Panels

The single hydrogen bond donor (HBD = 1) of the target compound predicts narrower target-class promiscuity relative to 2-aminothiazoles bearing free primary amines (HBD = 2) [3]. Procurement of this compound is strategically indicated for selectivity panels designed to differentiate kinase-specific inhibition from off-target GPCR activity, reducing false-positive rates in early-stage screening cascades [3].

Compound Management Workflows Requiring Ambient Storage Stability and High Certified Purity

The ≥95% commercial purity and ambient storage stability of the target compound, as specified by authoritative vendor datasheets, make it the operationally superior procurement choice for high-throughput screening laboratories where cold-chain logistics constraints or frequent compound retrieval from −20°C storage impose significant workflow overhead . The purity margin of +2 to +5 percentage points over structurally related comparators also reduces the need for pre-assay re-purification .

Quote Request

Request a Quote for N-(2-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.